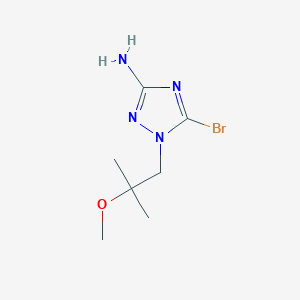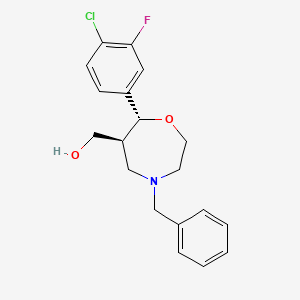
((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol is a complex organic compound characterized by its unique oxazepane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazepane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,6S,7R)-4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione
- Other oxazepane derivatives with similar structural features
Uniqueness
((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21ClFNO2 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
[(6S,7R)-4-benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl]methanol |
InChI |
InChI=1S/C19H21ClFNO2/c20-17-7-6-15(10-18(17)21)19-16(13-23)12-22(8-9-24-19)11-14-4-2-1-3-5-14/h1-7,10,16,19,23H,8-9,11-13H2/t16-,19-/m0/s1 |
InChI-Schlüssel |
VNNGTQWCWBMSLP-LPHOPBHVSA-N |
Isomerische SMILES |
C1CO[C@H]([C@@H](CN1CC2=CC=CC=C2)CO)C3=CC(=C(C=C3)Cl)F |
Kanonische SMILES |
C1COC(C(CN1CC2=CC=CC=C2)CO)C3=CC(=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
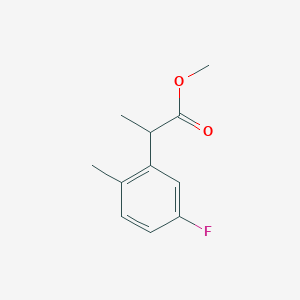
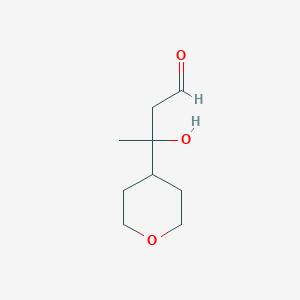
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
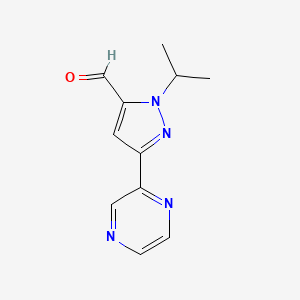
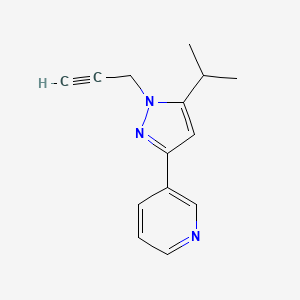

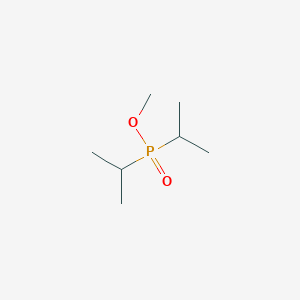
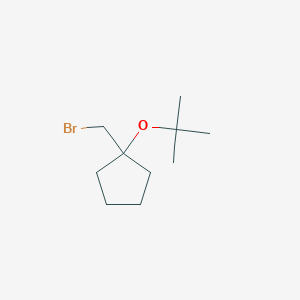
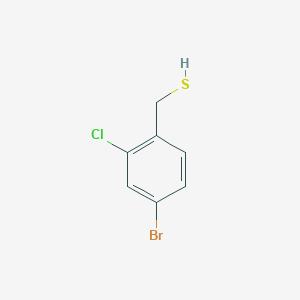
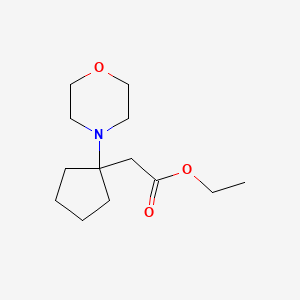
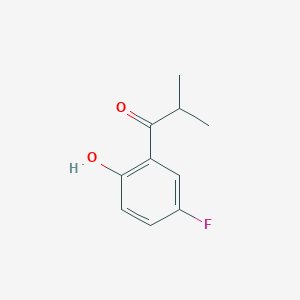
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
